

# Bocidelpar: A Technical Deep-Dive into its Function as a PPARδ Modulator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Bocidelpar** (ASP0367, MA-0211) is a selective, orally active, small-molecule modulator of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). Developed by Mitobridge, a subsidiary of Astellas Pharma, **Bocidelpar** was investigated for its potential therapeutic benefits in diseases associated with mitochondrial dysfunction, notably Primary Mitochondrial Myopathy (PMM) and Duchenne Muscular Dystrophy (DMD).[1][2][3][4] This technical guide provides a comprehensive overview of **Bocidelpar**'s mechanism of action, summarizing key preclinical and clinical findings.

## Core Mechanism of Action: PPAR<sub>o</sub> Activation

**Bocidelpar** functions as an agonist for PPAR $\delta$ , a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. PPAR $\delta$  is highly expressed in tissues with high energy demands, such as skeletal muscle, and plays a crucial role in regulating cellular energy homeostasis.

Upon binding to **Bocidelpar**, PPAR $\delta$  undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting PPAR $\delta$ /RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in key metabolic pathways.



The primary downstream effects of **Bocidelpar**-mediated PPARδ activation include:

- Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding for enzymes and transporters essential for the breakdown of fatty acids for energy production.
- Enhanced Mitochondrial Biogenesis: Stimulation of the production of new mitochondria, the primary sites of cellular respiration and energy generation.

By promoting these processes, **Bocidelpar** was hypothesized to improve mitochondrial function and, consequently, muscle performance and endurance in patients with mitochondrial myopathies.[1]

# Signaling Pathway and Experimental Workflow

The signaling cascade initiated by **Bocidelpar** and the general workflow for its evaluation are depicted in the following diagrams.



Click to download full resolution via product page

**Bocidelpar** Signaling Pathway









Click to download full resolution via product page

Experimental Workflow for **Bocidelpar** Evaluation

# Preclinical and Clinical Data Pharmacodynamics and Target Gene Expression

Preclinical studies in mouse models of DMD (mdx mice) and in human DMD myotubes demonstrated that **Bocidelpar** increased the expression of PPARδ target genes. In a Phase 1 study involving healthy adults, oral administration of **Bocidelpar** resulted in a dose-dependent upregulation of six PPARδ target genes in the blood:

- ABCA1 (ATP Binding Cassette Subfamily A Member 1)
- ACAA2 (Acetyl-CoA Acyltransferase 2)
- ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)
- CPT1a (Carnitine Palmitoyltransferase 1A)
- PDK4 (Pyruvate Dehydrogenase Kinase 4)
- SLC25A20 (Solute Carrier Family 25 Member 20)



These genes are critically involved in fatty acid transport and oxidation, and mitochondrial metabolism. While the precise fold-change in expression from these studies is not publicly available, the consistent upregulation of these target genes provided evidence of target engagement.

Table 1: Pharmacodynamic Effects of **Bocidelpar** 

| Parameter              | Observation                                                                               | Source       |
|------------------------|-------------------------------------------------------------------------------------------|--------------|
| Target Gene Expression | Dose-dependent upregulation of ABCA1, ACAA2, ACADVL, CPT1a, PDK4, and SLC25A20.           |              |
| Mitochondrial Function | Preclinical data suggests improved mitochondrial biogenesis and function in muscle cells. | <del>-</del> |
| Muscle Function        | Preclinical studies in mdx mice showed increased exercise endurance.                      | _            |

## **Pharmacokinetics**

Phase 1 clinical trial data in healthy adults revealed that **Bocidelpar** is rapidly absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2.24 hours under fasting conditions. The mean half-life ranged from 14.1 to 17.5 hours for doses between 10 to 75 mg, with steady-state being achieved after four days of once-daily dosing.

Table 2: Pharmacokinetic Parameters of **Bocidelpar** in Healthy Adults



| Parameter        | Value                 | Conditions                              | Source |
|------------------|-----------------------|-----------------------------------------|--------|
| Tmax (median)    | 1.50 - 2.24 hours     | Single dose, fasting                    |        |
| Half-life (mean) | 14.1 - 17.5 hours     | Multiple once-daily<br>doses (10-75 mg) |        |
| Steady State     | Achieved after 4 days | Multiple once-daily doses               | -      |

### **Clinical Trials and Discontinuation**

**Bocidelpar** advanced to Phase 2 clinical trials for PMM. The MOUNTAINSIDE study (NCT04641962) was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy, safety, and tolerability of **Bocidelpar** in participants with PMM. The primary efficacy endpoint was the change in the 6-minute walk test (6MWT). However, the trial was terminated in May 2024 because it failed to meet the pre-specified criteria for efficacy. Subsequently, in April 2024, Astellas announced the discontinuation of the **Bocidelpar** program.

## **Experimental Protocols**

While specific, detailed protocols for **Bocidelpar** studies are proprietary, the following sections outline representative methodologies for the key assays used to evaluate its function as a PPAR $\delta$  modulator.

## **PPARδ** Reporter Gene Assay

This assay is used to determine the in vitro potency of a compound in activating the PPARδ receptor.

Principle: HEK293T cells are transiently co-transfected with two plasmids: one expressing the full-length human PPAR $\delta$  protein and another containing a luciferase reporter gene under the control of a PPRE promoter. Upon activation of PPAR $\delta$  by a ligand, the PPAR $\delta$ /RXR heterodimer binds to the PPRE and drives the expression of luciferase. The resulting luminescence is proportional to the extent of PPAR $\delta$  activation.

Methodology:



- Cell Culture and Transfection: HEK293T cells are cultured in a 96-well plate. The cells are then co-transfected with the PPARδ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
- Compound Treatment: After an incubation period to allow for plasmid expression, the cells
  are treated with varying concentrations of **Bocidelpar** or a reference agonist.
- Lysis and Luminescence Reading: Following treatment, the cells are lysed, and a luciferase substrate is added. The luminescence is measured using a plate-reading luminometer.
- Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase
  activity from a co-transfected control plasmid). The data is then plotted as a dose-response
  curve to determine the EC50 value (the concentration of the compound that elicits a halfmaximal response).

## Quantitative PCR (qPCR) for Target Gene Expression

This method is employed to quantify the change in the expression of PPAR $\delta$  target genes following treatment with **Bocidelpar**.

Principle: Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR, which amplifies specific target gene sequences. A fluorescent dye that binds to double-stranded DNA is used to monitor the amplification in real-time. The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.

#### Methodology:

- RNA Extraction and cDNA Synthesis: Total RNA is isolated from treated and untreated samples (cells or tissues) using a suitable RNA extraction kit. The quality and quantity of RNA are assessed. First-strand cDNA is then synthesized from the RNA using a reverse transcriptase enzyme.
- qPCR Reaction: The qPCR reaction is set up in a 96- or 384-well plate containing the cDNA template, forward and reverse primers for the target genes (e.g., ABCA1, CPT1a) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green).



- Thermal Cycling: The plate is placed in a real-time PCR thermal cycler, and the amplification program is run.
- Data Analysis: The Cq values are determined for each sample and target gene. The relative
  expression of the target genes is calculated using the ΔΔCq method, normalizing the
  expression to the reference gene and comparing the treated samples to the untreated
  controls to determine the fold change.

## Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

Principle: The Seahorse XF Analyzer creates a transient microchamber in each well of a specialized microplate, allowing for the real-time measurement of changes in oxygen concentration in the media surrounding the cells. By sequentially injecting pharmacological agents that modulate different components of the electron transport chain, a comprehensive profile of mitochondrial function can be obtained.

#### Methodology:

- Cell Seeding: Muscle cells (e.g., myoblasts or myotubes) are seeded into the wells of a Seahorse XF cell culture microplate and allowed to adhere.
- Assay Preparation: The cell culture medium is replaced with a specialized assay medium, and the cells are incubated in a non-CO2 incubator. A sensor cartridge containing the pharmacological agents (oligomycin, FCCP, and a mixture of rotenone and antimycin A) is hydrated and calibrated.
- Seahorse XF Analysis: The cell plate and sensor cartridge are loaded into the Seahorse XF Analyzer. The instrument measures the basal OCR and then sequentially injects the modulators:
  - Oligomycin: Inhibits ATP synthase, revealing the OCR linked to ATP production.
  - FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.



- Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
- Data Analysis: The OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of **Bocidelpar** on these parameters can be assessed by pre-treating the cells with the compound before the assay.

## Conclusion

Bocidelpar is a selective PPARδ modulator that effectively activates its target receptor, leading to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis. While preclinical studies showed promise in improving mitochondrial and muscle function, the compound ultimately failed to demonstrate sufficient efficacy in a Phase 2 clinical trial for Primary Mitochondrial Myopathy, leading to the discontinuation of its development. The data and methodologies presented in this guide provide a detailed technical overview of Bocidelpar's mechanism of action and the experimental approaches used to characterize its function. This information remains valuable for the scientific community in the ongoing effort to develop novel therapeutics for mitochondrial and muscular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. Clinical Trial Alert: Phase 1b and Open-Label Extension Study of ASP0367 in Boys with DMD Quest | Muscular Dystrophy Association [mdaquest.org]
- 4. Citeline Connect [connect.trialscope.com]
- To cite this document: BenchChem. [Bocidelpar: A Technical Deep-Dive into its Function as a PPARδ Modulator]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10830031#what-is-the-function-of-bocidelpar-as-a-ppar-modulator]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com